BenchChemオンラインストアへようこそ!

SR 142948

Receptor Binding Radioligand Assay NTS1/NTS2 Pharmacology

SR 142948 (meclinertant) is the definitive dual neurotensin receptor antagonist for studies requiring simultaneous NTS1 and NTS2 blockade. With IC50 values of 0.32–3.96 nM, 10–100× greater in‑vivo potency than SR 48692, and 25 mM aqueous solubility, it uniquely blocks NTS2‑mediated hypothermia, analgesia, and psychostimulant sensitisation. Its oral activity at 10 µg/kg minimises compound consumption, while clean competitive antagonism (pA2 8.71) supports rigorous Schild analysis. Choose SR 142948 when experimental success demands complete, dual‑subtype receptor coverage.

Molecular Formula C39H51N5O6
Molecular Weight 685.9 g/mol
CAS No. 184162-64-9
Cat. No. B031177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 142948
CAS184162-64-9
Synonyms2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic Acid; 
Molecular FormulaC39H51N5O6
Molecular Weight685.9 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC
InChIInChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48)
InChIKeyLWULHXVBLMWCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SR 142948 (CAS 184162-64-9): High-Affinity Non-Peptide Neurotensin Receptor Antagonist for Neuroscience and Cardiovascular Research


SR 142948 (also known as SR142948A or meclinertant) is a second-generation, orally active, non-peptide antagonist of neurotensin receptors (NTS) [1]. Developed by Sanofi Recherche as a follow-up compound to SR 48692, SR 142948 exhibits high binding affinity across both NTS1 and NTS2 receptor subtypes, with IC50 values ranging from 0.32 to 3.96 nM depending on the assay system [1][2]. The compound demonstrates blood-brain barrier permeability and has been extensively characterized in vitro and in vivo for its ability to block neurotensin-induced physiological responses, including hypothermia, analgesia, turning behavior, and cardiovascular effects [3].

Why SR 142948 Cannot Be Replaced by First-Generation Neurotensin Antagonists Like SR 48692


First-generation neurotensin antagonists such as SR 48692 exhibit functional limitations that preclude their interchangeability with SR 142948 in many experimental contexts. SR 48692 acts primarily as an NTS1-selective antagonist with reduced affinity for NTS2 and demonstrates significantly lower potency in both receptor binding and functional assays [1]. Critically, SR 48692 fails to block certain NTS2-mediated physiological responses, including neurotensin-induced hypothermia and analgesia, whereas SR 142948 effectively antagonizes these effects [2][3]. Moreover, SR 48692 lacks the solubility profile required for certain in vivo applications and requires substantially higher doses to achieve comparable pharmacological effects [4]. These disparities mean that substituting SR 48692 for SR 142948 may result in incomplete receptor blockade or experimental failure. The quantitative evidence below substantiates why SR 142948 represents a distinct and non-substitutable tool compound.

Quantitative Differentiation of SR 142948: Head-to-Head Evidence vs. SR 48692 and In-Class Comparators


Superior Binding Affinity at Human NTS Receptors: 58-Fold More Potent Than SR 48692

SR 142948 exhibits substantially higher binding affinity at human neurotensin receptors compared to the first-generation antagonist SR 48692. In direct competition binding assays using [125I]-neurotensin, SR 142948 displaced the radioligand with an IC50 of 0.24 ± 0.01 nM, whereas SR 48692 required an IC50 of 14 ± 5 nM under identical experimental conditions [1]. This represents an approximate 58-fold increase in potency for SR 142948.

Receptor Binding Radioligand Assay NTS1/NTS2 Pharmacology

Enhanced Functional Antagonism: 2- to 5-Fold Lower IC50 in Cellular Assays vs. SR 48692

In functional assays measuring neurotensin-induced cytosolic calcium increase in human umbilical vein endothelial cells (HUVECs), SR 142948 antagonized the response with an IC50 of 19 ± 6 nM, compared to 41 ± 16 nM for SR 48692 [1]. Similarly, for inhibition of neurotensin-induced prostacyclin production, SR 142948 exhibited an IC50 of 17 ± 3 nM versus 86 ± 16 nM for SR 48692, representing approximately 2.2-fold and 5.1-fold greater functional potency, respectively [1].

Functional Assay Calcium Mobilization Endothelial Cell Pharmacology

Superior In Vivo Potency: 10- to 100-Fold Lower Effective Doses vs. SR 48692

The enhanced in vitro potency of SR 142948 translates directly to superior in vivo efficacy. Following oral administration in rats, SR 142948 significantly inhibited neurotensin-induced blood pressure changes at a dose of 10 μg/kg, whereas SR 48692 required a 10-fold higher dose (100 μg/kg) to achieve comparable inhibition [1]. In an intradermal plasma extravasation model, SR 142948 produced significant inhibition at 10 pmol/site, while SR 48692 required 1,000 pmol/site—a 100-fold difference in effective concentration [1]. Furthermore, intravenous administration of SR 142948 in μg/kg quantities was as effective as mg/kg doses of SR 48692 in blocking neurotensin-induced hematocrit increases [1].

In Vivo Pharmacology Cardiovascular Pharmacology Oral Bioavailability

Dual NTS1/NTS2 Antagonism Enables Broader Blockade vs. NTS1-Selective SR 48692

SR 142948 recognizes both NTS1 and NTS2 receptor subtypes with high affinity (IC50 = 1–4 nM across both subtypes), whereas SR 48692 acts as a preferred NTS1 antagonist with significantly lower affinity for NTS2 [1][2]. This differential receptor profile produces functionally distinct outcomes: SR 142948 attenuates amphetamine-induced sensitization—an effect shown to be NTS2-dependent—while SR 48692 fails to block this response [3]. Additionally, SR 142948 partially reduces both neurotensin-induced hypothermia and analgesia, effects that SR 48692 cannot antagonize [2][4].

Receptor Subtype Selectivity NTS2 Pharmacology In Vivo Behavior

Competitive Antagonism in Human Colonic Smooth Muscle: pA2 8.71 vs. 6.55 for SR 48692

In isolated human colonic circular smooth muscle strips, SR 142948 competitively antagonized neurotensin-induced contractions with a pA2 value of 8.71 (transverse colon) and 8.45 (distal colon), with Schild plot slopes of 0.98 and 0.99, respectively—values consistent with classical competitive antagonism [1]. In contrast, SR 48692 exhibited a pA2 of only 6.55 in the distal colon (slope 0.79) and demonstrated non-competitive antagonism in the transverse colon (pA2 8.0, slope 0.51) [1]. The pA2 difference of 2.16 log units corresponds to approximately a 144-fold higher apparent affinity for SR 142948 in this functional tissue preparation.

Smooth Muscle Pharmacology Gastrointestinal Research Competitive Antagonism

Improved Solubility Profile: 25 mM in Water vs. Limited Aqueous Solubility of SR 48692

SR 142948 was specifically developed to address solubility limitations of first-generation neurotensin antagonists. The compound is soluble to 25 mM in water and 75 mM in DMSO . This represents a marked improvement over SR 48692, which exhibits limited aqueous solubility that restricts its utility in certain experimental preparations and in vivo dosing paradigms [1]. The enhanced solubility of SR 142948 is explicitly noted in the literature as a key design feature enabling broader experimental applications [1].

Formulation In Vivo Dosing Aqueous Solubility

Optimal Application Scenarios for SR 142948 Based on Verified Differentiation Evidence


Cardiovascular Research Requiring High-Potency NTS Antagonism at Low Doses

For studies investigating neurotensin-mediated cardiovascular regulation—including blood pressure modulation, hematocrit changes, and vascular permeability—SR 142948 is the superior tool compound due to its 10- to 100-fold greater in vivo potency compared to SR 48692 [1]. The compound's oral activity at 10 μg/kg (vs. 100 μg/kg for SR 48692) and intradermal activity at 10 pmol/site (vs. 1,000 pmol/site) enables robust pharmacological blockade at doses that minimize compound consumption and reduce the likelihood of off-target effects [1].

Neuroscience Studies Involving NTS2-Dependent Behaviors

When the research question involves NTS2 receptor function—such as psychostimulant sensitization, thermoregulation (hypothermia), or pain processing (analgesia)—SR 142948 is the appropriate and necessary choice [1]. Unlike the NTS1-selective SR 48692, SR 142948 recognizes both NTS1 and NTS2 with high affinity (IC50 1–4 nM) and effectively blocks NTS2-mediated responses [1][2]. Studies on amphetamine sensitization have confirmed that SR 142948 attenuates these effects while SR 48692 does not, establishing the requirement for dual-subtype antagonism in this domain [3].

Human Gastrointestinal Smooth Muscle Pharmacology

For ex vivo studies using human colonic tissue preparations, SR 142948 provides clean competitive antagonism (pA2 8.71, slope 0.98) that supports rigorous Schild analysis and unambiguous interpretation of receptor pharmacology [1]. In contrast, SR 48692 exhibits non-competitive behavior and approximately 144-fold lower apparent affinity (pA2 6.55), complicating data interpretation and limiting its utility in quantitative pharmacological studies [1].

Chronic In Vivo Dosing Studies Requiring Aqueous Formulations

For long-term in vivo studies requiring repeated dosing via oral gavage, drinking water, or osmotic minipump delivery, the 25 mM aqueous solubility of SR 142948 represents a critical practical advantage [1]. This solubility profile permits preparation of concentrated aqueous stock solutions without the need for organic co-solvents that may introduce vehicle-related artifacts or toxicity in chronic administration paradigms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR 142948

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.